molecular formula C15H16N4O2 B11964037 N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11964037
M. Wt: 284.31 g/mol
InChI Key: UZCIMNXMTNWGTI-VCHYOVAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 4-propoxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propoxy group and the pyrazine ring can enhance its ability to form stable complexes and interact with various biological targets .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(4-propoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-2-9-21-13-5-3-12(4-6-13)10-18-19-15(20)14-11-16-7-8-17-14/h3-8,10-11H,2,9H2,1H3,(H,19,20)/b18-10+

InChI Key

UZCIMNXMTNWGTI-VCHYOVAHSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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